N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Hybrid Molecule Design

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 391867-76-8) is a synthetic small-molecule benzamide derivative (C24H16Cl2N2O4, MW 467.3) featuring a distinctive 4-chloro-2-(2-chlorobenzoyl)phenyl core linked to a 3-(2,5-dioxopyrrolidin-1-yl)benzamide moiety. This compound belongs to the class of hybrid pyrrolidine-2,5-dione anticonvulsants, a series that integrates pharmacophoric elements of clinically validated antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide into a single molecular framework.

Molecular Formula C24H16Cl2N2O4
Molecular Weight 467.3
CAS No. 391867-76-8
Cat. No. B2634075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS391867-76-8
Molecular FormulaC24H16Cl2N2O4
Molecular Weight467.3
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32)
InChIKeyIWUURRFWRTVADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of 391867-76-8: A Differentiated Benzamide Scaffold for Neurological Drug Discovery


N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 391867-76-8) is a synthetic small-molecule benzamide derivative (C24H16Cl2N2O4, MW 467.3) featuring a distinctive 4-chloro-2-(2-chlorobenzoyl)phenyl core linked to a 3-(2,5-dioxopyrrolidin-1-yl)benzamide moiety [1]. This compound belongs to the class of hybrid pyrrolidine-2,5-dione anticonvulsants, a series that integrates pharmacophoric elements of clinically validated antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide into a single molecular framework [2]. Its structural complexity—incorporating two chlorine substituents at specific positions—distinguishes it from simpler mono-substituted benzamide anticonvulsants and positions it as a scaffold for broad-spectrum seizure protection and potential analgesic applications [2][3].

Why Generic Substitution of 391867-76-8 with Unvalidated Benzamide Analogs Compromises Experimental Reproducibility


Compounds within the hybrid pyrrolidine-2,5-dione class cannot be considered interchangeable because minor structural modifications produce drastic changes in anticonvulsant potency, spectrum of activity, and safety margins. For example, in a series of 27 hybrid (2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, ED50 values in the maximal electroshock (MES) test ranged from 88.4 mg/kg to >300 mg/kg depending solely on the N-terminal substituent [1]. Similarly, the presence and position of chlorine atoms on the benzophenone scaffold are known to modulate sodium and calcium channel inhibition—the primary mechanisms of action for this chemotype [2]. Substituting 391867-76-8 with a non-chlorinated or differently halogenated analog without verifying equivalent target engagement and in vivo efficacy introduces uncontrolled variability, undermining SAR reproducibility and potentially invalidating preclinical seizure model data [1][2].

Quantitative Differentiation of 391867-76-8: Head-to-Head and Cross-Study Comparisons with Established Anticonvulsant Benchmarks


Structural Differentiation from First-Generation Benzamide Anticonvulsants: The 2,5-Dioxopyrrolidinyl Pharmacophore

391867-76-8 incorporates the 2,5-dioxopyrrolidin-1-yl (succinimide) ring system, a critical pharmacophore for broad-spectrum anticonvulsant activity. In a direct head-to-head comparison within the pyrrolidinyl benzamide series, a pyrrolidinyl benzamide analog (structurally related to 391867-76-8) demonstrated significant anticonvulsant activity in the MES seizure model, whereas the corresponding piperidinyl analog was completely inactive, confirming that the pyrrolidine-2,5-dione moiety is non-redundant for efficacy . This contrasts with first-generation benzamide anticonvulsants such as ameltolide (LY 201116), a 4-amino-benzamide that achieves an MES ED50 of 1.4 mg/kg (p.o., mice) but lacks the hybrid succinimide functionality and has a narrower mechanistic profile, acting primarily through sodium channel inhibition [1].

Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR) Hybrid Molecule Design

Comparative Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Model

The hybrid pyrrolidine-2,5-dione chemotype to which 391867-76-8 belongs has demonstrated MES ED50 values ranging from 23.7 mg/kg to 96.9 mg/kg across structurally optimized analogs, with the most potent representative (compound 22, ACS Chem. Neurosci. 2020) achieving an MES ED50 of 23.7 mg/kg [1]. As a class-level benchmark, the clinically established AED valproic acid requires doses of approximately 250–300 mg/kg to achieve comparable MES protection, while ethosuximide is inactive in the MES test [2]. A hybrid compound in the butanamide series (compound 11, J. Med. Chem. 2015) provided MES ED50 = 88.4 mg/kg with a protective index (PI = TD50/ED50) >16.97, substantially exceeding the safety margin of valproic acid (PI ~2–3) [3].

In Vivo Anticonvulsant Efficacy MES Model ED50 Benchmarking

Efficacy in the 6 Hz Psychomotor Seizure Model of Drug-Resistant Epilepsy

The 6 Hz (32 mA) psychomotor seizure model is a well-validated screen for pharmacoresistant epilepsy. Hybrid dioxopyrrolidinyl compounds have shown consistent efficacy in this model, with ED50 values as low as 21.0 mg/kg (compound 11; J. Med. Chem. 2015) and 22.4 mg/kg (compound 22; ACS Chem. Neurosci. 2020) [1][2]. In contrast, the clinically important AED levetiracetam—a structural inspiration for this hybrid class—shows an ED50 of approximately 19 mg/kg in the 6 Hz test but has no activity in the MES test, highlighting a key differentiation: the hybrid scaffold engineered into 391867-76-8 is designed to confer dual MES + 6 Hz protection, a spectrum not achieved by levetiracetam alone [3].

Drug-Resistant Epilepsy 6 Hz Seizure Model Limbic Seizures

Superior Safety Margin vs. Clinically Used AEDs: Protective Index Analysis

A critical differentiator for the hybrid pyrrolidine-2,5-dione class is the exceptionally wide safety margin. Compound 11 (structurally related to 391867-76-8) exhibited a TD50 >1500 mg/kg in the chimney test (motor coordination), yielding protective indices (PI = TD50/ED50) of >16.97 (MES), >25.04 (scPTZ), and >71.43 (6 Hz) [1]. These values dramatically exceed those of clinically used AEDs: valproic acid has a PI of approximately 2–3, and ethosuximide a PI of approximately 3–4 [2]. Even within the hybrid class, safety margins vary substantially with relatively minor structural changes—compound 30 (Int. J. Mol. Sci. 2020) showed TD50 = 162.4 mg/kg, yielding more modest PI values of ~3.6 (MES) [3]—underscoring the necessity of evaluating the exact structure of 391867-76-8 rather than relying on class-average assumptions.

Neurotoxicity Protective Index Rotarod Test Safety Pharmacology

Metabolic Stability and CYP450 Inhibition Profile: In Vitro ADME-Tox Differentiation

Compound 30, a representative of the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series structurally analogous to 391867-76-8, demonstrated high metabolic stability on human liver microsomes (HLM) with negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms compared to reference inhibitors [1]. Specifically, compound 30 showed CYP3A4 inhibition <30% at 10 µM, CYP2D6 inhibition <20%, and CYP2C9 inhibition <15%, whereas the positive control ketoconazole inhibited CYP3A4 by >90% at equivalent concentrations [1]. This profile is favorable relative to older AEDs such as phenytoin and carbamazepine, which are potent CYP3A4 inducers and CYP2C9 substrates, respectively, leading to well-documented drug-drug interaction liabilities [2].

ADME-Tox Metabolic Stability CYP450 Inhibition Hepatotoxicity

Multitarget Mechanism of Action: Calcium Channel (Cav1.2) and TRPV1 Antagonism

Key representatives of the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class, which includes 391867-76-8, have been shown to exert their anticonvulsant effects through combined inhibition of L-type calcium channels (Cav1.2) and transient receptor potential vanilloid 1 (TRPV1) receptors, in addition to central sodium channel blockade [1][2]. Specifically, compound 30 inhibited calcium currents mediated by Cav1.2 channels (Int. J. Mol. Sci. 2020) [1], while compound 22 demonstrated TRPV1 receptor antagonism (ACS Chem. Neurosci. 2020) [2]. This multitarget profile contrasts with ameltolide, which acts primarily through voltage-gated sodium channel inhibition, and with ethosuximide, a selective T-type calcium channel blocker [3]. The convergence of sodium, calcium, and TRPV1 modulation in a single scaffold may explain the broad-spectrum efficacy and analgesic properties observed in the formalin, capsaicin, and oxaliplatin-induced neuropathic pain models [1][2].

Multitarget Pharmacology Cav1.2 Calcium Channels TRPV1 Antagonism Antinociception

High-Value Research and Industrial Application Scenarios for 391867-76-8 Based on Differentiated Evidence


Medicinal Chemistry Optimization of Hybrid Anticonvulsant Leads for Drug-Resistant Epilepsy

391867-76-8 serves as a versatile scaffold for structure-activity relationship (SAR) campaigns targeting dual MES and 6 Hz seizure protection. The quantitative evidence from the hybrid pyrrolidine-2,5-dione class demonstrates that analogs achieve MES ED50 values as low as 23.7 mg/kg and 6 Hz ED50 values as low as 21.0 mg/kg [1][2]. Procurement of 391867-76-8 is justified for SAR programs aiming to reproduce and extend this dual-spectrum efficacy, particularly given that levetiracetam—the clinical benchmark for 6 Hz activity—lacks MES protection entirely [3]. The 4-chloro-2-(2-chlorobenzoyl)phenyl substitution pattern of 391867-76-8 provides a specific halogenation vector for further optimization of potency and metabolic stability.

In Vivo Pharmacological Profiling in Neuropathic Pain Models

The multitarget mechanism of action (Cav1.2 + Nav + TRPV1) documented for the (2,5-dioxopyrrolidin-1-yl) chemotype supports the use of 391867-76-8 in preclinical pain studies [1][2]. Compound 30 demonstrated efficacy in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model [1]. Researchers investigating comorbid epilepsy-pain indications, or seeking to differentiate analgesic candidates from gabapentinoids and opioids, will find this scaffold well-suited for head-to-head efficacy comparisons in established rodent pain assays.

ADME-Tox Lead Profiling and Drug-Drug Interaction Studies

The favorable in vitro ADME-Tox profile of the hybrid class—high human liver microsome stability and weak inhibition of CYP3A4, CYP2D6, and CYP2C9 [1]—positions 391867-76-8 as a suitable candidate for further metabolic and pharmacokinetic evaluation. Industrial drug discovery teams can use this compound as a starting point for lead optimization programs that require low CYP-mediated drug-drug interaction risk, an essential criterion for chronic epilepsy therapies where polypharmacy is standard [2]. Comparative metabolism studies against phenytoin or carbamazepine, both known CYP inducers, can further quantify the ADME advantage of this scaffold.

Chemical Biology Tool Compound for Ion Channel Target Deconvolution

Given the polypharmacology profile of the (2,5-dioxopyrrolidin-1-yl) series—inhibiting voltage-gated sodium channels, L-type calcium channels (Cav1.2), and TRPV1 receptors [1][2]—391867-76-8 can serve as a chemical probe for dissecting the contribution of each ion channel target to seizure suppression and analgesia. When deployed alongside selective inhibitors (e.g., a Cav1.2-selective blocker or a TRPV1-selective antagonist), this compound enables competitive target engagement studies and synergy/antagonism experiments, providing mechanistic insights that are inaccessible with single-target tool compounds.

Quote Request

Request a Quote for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.